2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate
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Overview
Description
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate is an organic compound with the molecular formula C16H30O9 and a molecular weight of 366.4040 g/mol . It is also known by other names such as hexaethylene glycol diacetate and 19-oxo-3,6,9,12,15,18-hexaoxanonadec-1-yl acetate . This compound is characterized by its multiple ethoxy groups and acetate functionalities, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate typically involves the esterification of hexaethylene glycol with acetic anhydride . The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as chromatography can also be employed to ensure the high purity of the final product .
Chemical Reactions Analysis
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate undergoes various chemical reactions, including:
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields hexaethylene glycol and acetic acid, while oxidation can produce carboxylic acids .
Scientific Research Applications
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate involves its ability to interact with various molecular targets through its ethoxy and acetate groups. These interactions can lead to changes in the solubility, stability, and reactivity of other molecules . The compound’s multiple ethoxy groups allow it to form hydrogen bonds and other non-covalent interactions, which can influence the behavior of biomolecules and other chemical species .
Comparison with Similar Compounds
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate can be compared with other similar compounds such as:
Octaethylene glycol diacetate: This compound has a similar structure but contains additional ethoxy groups, leading to different solubility and reactivity properties.
Triethylene glycol monomethyl ether acetate: This compound has fewer ethoxy groups and a methyl ether group, resulting in different chemical behavior and applications.
The uniqueness of 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate lies in its balance of ethoxy and acetate groups, which provide a combination of solubility, reactivity, and versatility that is valuable in various scientific and industrial applications .
Properties
CAS No. |
22790-12-1 |
---|---|
Molecular Formula |
C12H22O7 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C12H22O7/c1-11(13)18-9-7-16-5-3-15-4-6-17-8-10-19-12(2)14/h3-10H2,1-2H3 |
InChI Key |
DXYGJDUJLDXFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCCOCCOCCOC(=O)C |
Origin of Product |
United States |
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